![molecular formula C28H39ClO6 B3029090 6alpha-Chloro-5beta-hydroxywithaferin A CAS No. 52329-20-1](/img/structure/B3029090.png)
6alpha-Chloro-5beta-hydroxywithaferin A
Overview
Description
6alpha-Chloro-5beta-hydroxywithaferin A is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their transformations, which can provide insights into the synthesis and properties of structurally similar compounds. For instance, the microbial transformation of a steroid by Trichoderma viride is detailed, leading to the formation of new compounds with hydroxy groups in specific positions on the steroid nucleus . This suggests that microbial transformation could be a potential method for introducing hydroxy groups or other functional groups into steroid-like structures, which might be applicable to the synthesis of 6alpha-Chloro-5beta-hydroxywithaferin A.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions and the use of specific reagents to achieve the desired stereochemistry. In the case of 6alpha-(1R-hydroxyoctyl)penicillanic acid and 6beta-(1R-hydroxyoctyl)penicillanic acid, a sequence of three synthetic steps from benzhydryl 6,6-dibromopenicillanate was employed to prepare the targeted compounds in a stereospecific manner . This approach highlights the importance of regiospecificity and stereochemistry in the synthesis of biologically active compounds, which is likely relevant to the synthesis of 6alpha-Chloro-5beta-hydroxywithaferin A.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity and interaction with other molecules. The papers provided discuss the characterization of compounds by spectroscopic methods, including gas-liquid chromatography, infrared-, proton magnetic resonance-, and mass spectrometry . These techniques are essential for confirming the structure of synthesized compounds, such as 6alpha-Chloro-5beta-hydroxywithaferin A, and ensuring that the desired modifications have been successfully introduced.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 6alpha-Chloro-5beta-hydroxywithaferin A, but they do provide examples of chemical transformations, such as the microbial metabolism of steroids and the synthesis of sterols with multiple hydroxy groups . These transformations involve changes in the functional groups and stereochemistry of the molecules, which are likely to influence the reactivity and interactions of 6alpha-Chloro-5beta-hydroxywithaferin A.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of a compound is essential for its application and handling. The provided papers do not discuss the properties of 6alpha-Chloro-5beta-hydroxywithaferin A specifically, but they do mention the importance of structure confirmation for understanding the properties of similar compounds . Techniques such as spectroscopy are used to determine properties like solubility, stability, and reactivity, which are important for the practical use of the compound in biological systems.
Scientific Research Applications
Cholinesterase Inhibiting Activity
Research has demonstrated that compounds similar to 6alpha-Chloro-5beta-hydroxywithaferin A, particularly those isolated from Withania somnifera, possess inhibitory potential against butyrylcholinesterase and acetylcholinesterase. These findings suggest potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are commonly used (Choudhary et al., 2004).
Reactivity with 2-Mercaptoethanol
Studies on the reactivity of similar compounds from Withania somnifera with 2-mercaptoethanol have shown that certain structural changes can lead to the loss of anticancer activity. This indicates the importance of specific functional groups in maintaining biological activity, which could be crucial in drug design (Misra et al., 2008).
Characterization and Detection Techniques
Advanced techniques such as high-performance liquid chromatography and tandem mass spectrometry have been employed to detect and characterize cholesterol-oxidized products, including compounds similar to 6alpha-Chloro-5beta-hydroxywithaferin A. Such methods are essential for the precise analysis of these compounds in scientific research (Ronsein et al., 2010).
Mechanism of Action
Target of Action
6alpha-Chloro-5beta-hydroxywithaferin A is a natural product . .
Result of Action
6alpha-Chloro-5beta-hydroxywithaferin A is a withanolide isolated from W. somnifera . W. somnifera has antioxidant, anti-inflammatory, immunomodulatory, anticarcinogenic, antibacterial, antiparkinsonism, and antistress properties . .
properties
IUPAC Name |
(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-chloro-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO6/c1-14-11-21(35-25(33)17(14)13-30)15(2)18-5-6-19-16-12-22(29)28(34)24(32)8-7-23(31)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-22,24,30,32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,22-,24-,26+,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFROFMCBMCGDC-PNJOURQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)Cl)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)Cl)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Chloro-5beta-hydroxywithaferin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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